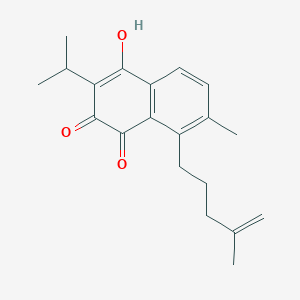
Salvipisone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salvipisone is a natural product found in Salvia candidissima, Salvia eriophora, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Mechanism of Action
Salvipisone exhibits significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. Research indicates that this compound can modulate antibiotic resistance and express anti-biofilm activity. It has been shown to synergize with various antibiotics, enhancing their effectiveness against resistant bacterial strains. Specifically, it alters cell surface hydrophobicity and membrane permeability, which contributes to its bactericidal or bacteriostatic effects against planktonic cultures of staphylococci .
Efficacy Against Biofilms
This compound demonstrates remarkable efficacy in reducing biofilm viability. In studies, it has been reported to decrease the number of live biofilm cells by 45.7% to 77.1% when used at concentrations around the minimum inhibitory concentration (MIC). This property makes it a promising candidate for developing anti-biofilm agents, as traditional antibiotics often fail to penetrate biofilms effectively .
Cytotoxic and Proapoptotic Effects
Cancer Research
This compound has shown promising results in cancer research, particularly against leukemia cell lines such as HL-60 and NALM-6. The compound exhibits a concentration-dependent cytotoxic effect with an IC50 range of 0.6 to 7.7 µg/mL. Notably, it induces apoptosis through caspase-3 activation, making it a potential candidate for treating drug-resistant cancers .
Table 1: Cytotoxicity of this compound Against Leukemia Cells
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| HL-60 | 0.6 - 7.7 | Apoptosis via caspase-3 activation |
| NALM-6 | 0.6 - 7.7 | Apoptosis via caspase-3 activation |
Potential Applications in Agriculture
Pest Management
The antimicrobial properties of this compound extend beyond human health; they also have implications for agricultural practices. Its ability to inhibit pathogenic bacteria can be leveraged for developing natural pesticides or biocontrol agents against plant pathogens . This could reduce reliance on synthetic chemicals and promote sustainable farming practices.
Challenges and Future Directions
Despite its promising biological activities, the translation of this compound into clinical applications faces several challenges:
- Low Natural Accumulation : The yield of this compound from natural sources is often insufficient for extensive pharmacological testing.
- Synthetic Production : Current synthetic methods may not achieve the necessary purity or stability required for clinical use .
Future research should focus on improving extraction methods from Salvia sclarea and developing efficient synthetic routes to enhance the availability of this compound for further studies.
Eigenschaften
Molekularformel |
C20H24O3 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-hydroxy-7-methyl-8-(4-methylpent-4-enyl)-3-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C20H24O3/c1-11(2)7-6-8-14-13(5)9-10-15-17(14)20(23)19(22)16(12(3)4)18(15)21/h9-10,12,21H,1,6-8H2,2-5H3 |
InChI-Schlüssel |
VOKIUOOBDLVZMI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCCC(=C)C |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCCC(=C)C |
Synonyme |
salvipisone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















